Metoclopramide dihydrochloride monohydrate

Description

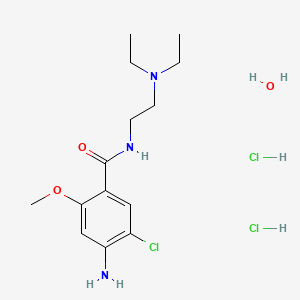

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.2ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQVJPHZDYMXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204394 | |

| Record name | Metoclopramide dihydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-45-3 | |

| Record name | Metoclopramide dihydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide dihydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamidedihydrochloride, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE DIHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1KXE205VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Processes

Chemical Synthesis Pathways and Methodologies

The synthesis of metoclopramide (B1676508), chemically known as 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, can be achieved through several chemical routes. nih.gov A prevalent method commences with p-aminosalicylic acid. This pathway typically involves a sequence of methylation, chlorination, and amidation reactions. google.com

One common industrial synthesis pathway can be outlined as follows:

Methylation: p-aminosalicylic acid is methylated, often using dimethyl sulfate (B86663) in the presence of a base like potassium hydroxide (B78521) in a solvent such as acetone. This step converts the phenolic hydroxyl group to a methoxy (B1213986) group, yielding methyl 4-amino-2-methoxybenzoate. researchgate.net

Chlorination: The resulting intermediate is then chlorinated. Agents like sodium hypochlorite (B82951) in aqueous acetic acid can be employed for this electrophilic aromatic substitution, introducing a chlorine atom at the 5-position of the benzene (B151609) ring. researchgate.net This step produces methyl 4-amino-5-chloro-2-methoxybenzoate.

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid, typically using a strong base like sodium hydroxide followed by acidification. researchgate.net

Amidation: The carboxylic acid is then coupled with N,N-diethylethylenediamine to form the final metoclopramide base. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride, followed by reaction with the amine. chemicalbook.com

Salt Formation: To produce metoclopramide dihydrochloride (B599025) monohydrate, the synthesized metoclopramide base is dissolved in a suitable solvent, like absolute alcohol, and treated with alcoholic hydrochloric acid. The dihydrochloride salt precipitates and can be isolated. chemicalbook.com The final monohydrate form is obtained through controlled crystallization in the presence of water. nih.govnih.gov

An alternative synthetic approach starts from o-toluidine. This route involves nitration, conversion to a hydroxy derivative, methylation, oxidation to a carboxylic acid, and subsequent chlorination and amidation steps to form the metoclopramide base. chemicalbook.com

A patented method describes the preparation of metoclopramide from 2-chloro-5-methoxyterephthalic acid, which undergoes a series of reactions including esterification, amidation, and a Hofmann rearrangement to yield the final product. google.com

Optimization of Synthetic Routes for Metoclopramide Dihydrochloride Monohydrate

Optimizing the synthesis of metoclopramide is crucial for improving yield, reducing costs, enhancing purity, and minimizing environmental impact. Research has focused on several areas of the synthesis to achieve these goals.

One notable improvement involves the condensation (amidation) step. A study reports a high-yield (96%) synthesis of metoclopramide by using a suitable solvent for the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine. researchgate.net This optimized method offers the advantages of using a lower amount of excess amine and operating at a lower temperature. researchgate.net

The choice of reagents and reaction conditions plays a significant role in optimization. For instance, the use of acetic acid as a catalyst in the condensation step has been described as a technologically useful procedure. researchgate.net In the chlorination step, using sodium hypochlorite in aqueous acetic acid provides an effective method. researchgate.net

Continuous flow synthesis is an emerging optimization strategy in pharmaceutical manufacturing. nih.gov This approach offers better control over reaction parameters, improved safety, and the potential for telescoping reaction steps, which reduces waste from intermediate workups. nih.gov For reactions like hydrogenation and amidation, which are relevant to certain metoclopramide synthesis routes, flow chemistry can lead to higher yields, increased purity, and a greener process. nih.gov

The table below summarizes findings from various synthetic approaches, highlighting key reaction conditions and outcomes.

| Reaction Step | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Amidation (Improved Method) | 4-amino-5-chloro-2-methoxybenzoic acid, N,N-diethylethylenediamine, suitable solvent, low temperature | 96% | researchgate.net |

| Amidation (Patented Method) | 2-chloro-4-carboalkoxy-5-methoxybenzamide, N,N-diethylethylenediamine, various solvents (e.g., water, methanol (B129727), toluene), 20°C to 180°C | High yields | google.com |

| Chlorination | Methyl 4-amino-2-methoxybenzoate, Sodium hypochlorite/Potassium perchlorate (B79767) + HCl in aq. acetic acid | Not specified | researchgate.net |

| Salt Formation (Dihydrochloride) | Metoclopramide base, absolute alcohol, 5 N alcoholic hydrochloric acid | Not specified | chemicalbook.com |

Process Chemistry Considerations in Compound Production

The industrial-scale production of this compound requires careful consideration of several process chemistry factors to ensure product quality, consistency, and safety.

Impurity Profile and Control: The synthesis of metoclopramide can lead to the formation of several impurities. These can arise from starting materials, intermediates, or side reactions. Common impurities include:

Metoclopramide EP Impurity A (N-Acetyl Metoclopramide): Formed from the acetylation of the amino group. google.com

Metoclopramide EP Impurity C (4-amino-5-chloro-2-methoxybenzoic acid): An unreacted starting material from the amidation step. lookchem.com

Metoclopramide EP Impurity E (N,N-Diethylethylenediamine): The amine reactant used in the amidation step.

Metoclopramide EP Impurity F: A chlorinated impurity.

Metoclopramide N-Oxide (Impurity G): An oxidation product.

The control of these impurities is a critical aspect of the manufacturing process and is mandated by regulatory bodies. This involves optimizing reaction conditions to minimize their formation and implementing effective purification steps, such as recrystallization, to remove them from the final product.

Crystallization and Polymorphism: The final step of producing this compound involves crystallization. This step is critical as it determines the crystal form, particle size distribution, and purity of the final active pharmaceutical ingredient (API). The monohydrate form is the most common for solid dosage forms. akjournals.com

Thermal analysis studies have shown that metoclopramide hydrochloride monohydrate undergoes a continuous process of dehydration, amorphization, and recrystallization upon heating. akjournals.comakjournals.com The dehydration of one mole of water begins at approximately 77°C, leading to an amorphous form, which then recrystallizes at higher temperatures (around 148°C). akjournals.comakjournals.com Understanding these solid-state properties is fundamental for the design of a robust and controlled crystallization process.

Solvent Selection and Environmental Considerations: The choice of solvents is a key consideration in process chemistry. Solvents are used in reaction steps, extractions, and crystallization. Ideally, solvents should be effective, safe, and environmentally benign. For example, a patented method for metoclopramide synthesis lists water, methanol, dichloromethane, benzene, toluene, and xylene as potential solvents for one of the steps. google.com Modern pharmaceutical manufacturing increasingly emphasizes the use of "green" solvents to reduce the environmental impact of the process.

The table below outlines some of the key process chemistry considerations and the analytical techniques used to monitor them.

| Process Consideration | Key Aspects | Relevant Analytical Techniques |

|---|---|---|

| Impurity Profiling | Identification and quantification of process-related impurities and degradation products. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |

| Crystallization | Control of crystal form (polymorphism), particle size, and purity. Formation of the dihydrochloride monohydrate. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared (FTIR) Spectroscopy |

| Solvent Selection | Reaction efficiency, product solubility, safety, and environmental impact. | Gas Chromatography (GC) for residual solvent analysis. |

| Scale-Up | Maintaining product quality and yield when transitioning from laboratory to industrial scale. Heat and mass transfer considerations. | Process analytical technology (PAT) tools for real-time monitoring. |

Solid State Chemistry and Crystallography

Crystal Structure Analysis of Metoclopramide (B1676508) Dihydrochloride (B599025) Monohydrate

The crystalline arrangement of atoms and molecules in Metoclopramide dihydrochloride monohydrate has been a subject of detailed investigation to understand its fundamental physicochemical properties.

Water molecules play a critical role in the crystal lattice of Metoclopramide hydrochloride monohydrate. The stability of the monohydrate form is significantly dependent on the presence of these water molecules integrated within its structure. researchgate.netresearchgate.net Major structural rearrangement occurs upon the removal of this water, indicating that the water is essential for stabilizing the crystal packing. researchgate.netrsc.org This structural collapse upon dehydration necessitates a process that can involve melting and subsequent recrystallization to form an anhydrous version. researchgate.net The inherent stability of the monohydrate's structure, particularly in humid conditions, is a key characteristic. researchgate.net In contrast, the anhydrous form exhibits less efficient crystal packing and a lack of strong hydrogen bonds, which contributes to its tendency to convert to the monohydrate form in the presence of high humidity. researchgate.netrsc.org

Polymorphism and Pseudopolymorphism of Metoclopramide Hydrochloride

Metoclopramide hydrochloride demonstrates both polymorphism (the ability to exist in multiple crystalline forms) and pseudopolymorphism (the existence of hydrate (B1144303) or solvate forms). These different solid-state forms can have distinct physical properties.

Metoclopramide hydrochloride is known to exist as a monohydrate (a pseudopolymorph) and at least two anhydrous polymorphs, designated as Form I and Form II. nih.gov The monohydrate, often referred to as MCPHCl·H₂O, is a white crystalline powder. nih.govresearchgate.net

The two anhydrous forms are monotropically related, meaning one form is always more stable than the other at all temperatures below the melting point. nih.gov Form I is the stable polymorph, while Form II is metastable. nih.gov These forms can be distinguished by their different melting points and through analytical techniques such as X-ray powder diffraction and infrared spectroscopy. nih.gov

| Form | Type | Melting Point (°C) | Key Characteristics |

|---|---|---|---|

| Monohydrate (MCPHCl·H₂O) | Hydrate (Pseudopolymorph) | Dehydrates above 80°C | Crystal structure stabilized by water molecules and extensive hydrogen bonding. researchgate.netresearchgate.net |

| Anhydrate Form I | Stable Polymorph | 187 | Most stable anhydrous form. nih.gov |

| Anhydrate Form II | Metastable Polymorph | 155 | Less stable; can melt and recrystallize to Form I. nih.gov |

The solid-state transitions of Metoclopramide hydrochloride monohydrate are complex, involving dehydration, the potential for forming an amorphous (non-crystalline) phase, and recrystallization into different polymorphs. nih.gov The transformation from the monohydrate to an anhydrous form is not a simple solid-solid transition. nih.gov Instead, heating the monohydrate leads to the collapse of its crystal lattice. researchgate.net

This process involves dehydration followed by melting and recrystallization to yield an anhydrous form. researchgate.net Specifically, the metastable Anhydrate Form II can melt and subsequently recrystallize to form the more stable Anhydrate Form I. nih.gov This indicates that the forms are not directly interconvertible through a simple solid-state transition but require passing through a disordered or molten state. nih.gov

External conditions, primarily temperature and humidity, have a significant impact on the stability and interconversion of metoclopramide hydrochloride's solid forms.

Temperature: Temperature is a critical factor driving phase transitions. The monohydrate crystals are reportedly stable below 80°C, but the crystalline lattice begins to collapse at higher temperatures. researchgate.net Thermal analysis shows that the anhydrous Form II melts at 155°C, and from this melt, the stable Form I (melting point 187°C) can crystallize. nih.gov This highlights a temperature-mediated pathway for obtaining the most stable anhydrous polymorph.

Humidity: Humidity plays a crucial role in the stability of the anhydrous forms. The anhydrate form is susceptible to conversion into the monohydrate form when exposed to high humidity. researchgate.netrsc.org This is because the monohydrate is thermodynamically more stable under such conditions due to the stabilizing effect of water in its crystal lattice. researchgate.net Therefore, controlling humidity is essential during the manufacturing and storage of the anhydrous forms.

| Factor | Effect on Monohydrate | Effect on Anhydrate Forms |

|---|---|---|

| High Temperature (>80°C) | Dehydration and collapse of the crystal lattice, leading to a molten or amorphous state. researchgate.net | Melting of Form II (155°C), which can then recrystallize into the more stable Form I (m.p. 187°C). nih.gov |

| High Humidity | Stable. | Conversion to the more stable monohydrate form. researchgate.netrsc.org |

Cocrystallization Strategies for Modulating Solid-State Properties

Cocrystals are multi-component crystalline solids composed of an API and one or more pharmaceutically acceptable coformers held together by non-covalent interactions. iapchem.orgnih.gov This crystal engineering approach offers a powerful method for modifying the physicochemical properties of an API without altering its intrinsic molecular structure. nih.gov For metoclopramide hydrochloride, the primary goal of cocrystallization is to overcome the instability associated with its hydrate and anhydrate forms. researchgate.netrsc.org The monohydrate form, in particular, can lead to manufacturing issues, as the crystallized water can trigger undesirable reactions with excipients like lactose (B1674315). researchgate.netnih.gov

The design of metoclopramide hydrochloride cocrystals focuses on selecting appropriate coformers that can form robust hydrogen bonds with the API, thereby creating a more stable crystal lattice. researchgate.netnih.gov Metoclopramide, a benzamide (B126) derivative, possesses multiple hydrogen bond donor and acceptor sites, making it a suitable candidate for cocrystallization with coformers like carboxylic acids. nih.govnih.gov

A notable example is the synthesis of a salt cocrystal of metoclopramide hydrochloride with oxalic acid. researchgate.netrsc.org This particular coformer was chosen to effectively engage all available hydrogen bond donor and acceptor sites on the metoclopramide molecule, a strategy aimed at preventing interactions with ambient moisture. researchgate.netnih.gov

The synthesis of cocrystals can be achieved through various methods, with the most common being solution-based techniques and solid-state grinding. nih.gov

Solvent Evaporation: This is a widely used method for producing high-quality single crystals suitable for X-ray diffraction analysis. nih.govnih.gov It involves dissolving the API and the coformer in a suitable solvent at a specific stoichiometric ratio, followed by slow evaporation of the solvent to yield the cocrystal. nih.govnih.gov

Slurry Crystallization: In this method, a suspension of the API and coformer is created in a solvent in which they have limited solubility. nih.govnih.gov The system is stirred until the transformation to the more stable cocrystal phase is complete. nih.gov

Grinding: Liquid-assisted grinding (LAG) involves milling the API and coformer together with a small amount of a liquid to facilitate the cocrystallization process. This method is often effective and environmentally friendly due to the minimal use of solvents. nih.gov

In the case of the metoclopramide hydrochloride-oxalic acid cocrystal, the synthesis was designed to produce a form with enhanced stability compared to the commercially available monohydrate. researchgate.netresearchgate.net

The definitive confirmation and detailed understanding of a cocrystal's structure are achieved primarily through X-ray crystallography. d-nb.inforesearchgate.net This technique provides precise information on atomic positions, bond lengths, bond angles, and, most importantly, the intermolecular interactions that define the cocrystal architecture. d-nb.inforesearchgate.net Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are crucial tools. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the gold standard for structural elucidation, providing unambiguous determination of the crystal structure at an atomic resolution. d-nb.inforesearchgate.net Analysis of the metoclopramide hydrochloride-oxalic acid cocrystal via SCXRD revealed how the two components are arranged in the crystal lattice and confirmed the hydrogen bonding scheme responsible for its stability. researchgate.netrsc.org It showed that all hydrogen bond donor and acceptor sites of metoclopramide were utilized in the cocrystal structure, a key feature contributing to its resistance to hydration. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD): PXRD is a vital tool for routine characterization, phase identification, and assessing the stability of cocrystals during formulation and storage. d-nb.infomdpi.com It is particularly useful for analyzing microcrystalline powders obtained from methods like grinding or slurry crystallization. researchgate.net The PXRD pattern of the metoclopramide hydrochloride-oxalic acid cocrystal is distinct from those of the starting materials and the metoclopramide hydrochloride monohydrate and anhydrate forms, confirming the formation of a new crystalline phase. researchgate.net

The structural analysis of the metoclopramide hydrochloride anhydrate form revealed that its instability stems from a lack of strong hydrogen bonds and less efficient crystal packing. researchgate.netrsc.org This inefficient packing makes it susceptible to water uptake and conversion to the more stable monohydrate form in humid conditions. rsc.org In contrast, the cocrystal with oxalic acid exhibits a packing efficiency comparable to the monohydrate form, contributing to its enhanced stability. researchgate.netresearchgate.net

Table 1: Crystallographic and Characterization Techniques for Metoclopramide Cocrystals

| Technique | Purpose | Key Findings for Metoclopramide Cocrystals | References |

|---|---|---|---|

| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise 3D atomic and molecular structure. | Elucidated the hydrogen bonding network in the metoclopramide hydrochloride-oxalic acid cocrystal, showing full utilization of donor/acceptor sites. | researchgate.net, rsc.org, d-nb.info |

| Powder X-ray Diffraction (PXRD) | Identifies crystalline phases and monitors transformations. | Confirmed the formation of a new cocrystalline phase and was used to monitor stability under humidity stress. | researchgate.net, researchgate.net, mdpi.com |

| Differential Scanning Calorimetry (DSC) | Measures thermal properties like melting point and phase transitions. | Showed the superior thermal stability of the cocrystal compared to the parent hydrochloride salt. | researchgate.net, nih.gov |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Investigated the hydration/dehydration behavior, showing the cocrystal's resistance to water loss or uptake. | researchgate.net |

| Dynamic Vapor Sorption (DVS) | Measures moisture sorption and desorption characteristics. | Demonstrated the significantly suppressed hydration of the cocrystal compared to the anhydrous form of metoclopramide HCl. | researchgate.net |

A primary driver for developing cocrystals of metoclopramide hydrochloride is to mitigate the problems associated with its hydration behavior. researchgate.netrsc.org The conversion between the anhydrous and monohydrate forms is a significant stability concern. rsc.org Upon dehydration, the monohydrate undergoes a major structural rearrangement, indicating the critical role of water molecules in stabilizing its crystal structure. researchgate.netrsc.org The resulting anhydrous form is physically unstable and readily converts back to the monohydrate in the presence of humidity. researchgate.net

Cocrystallization with oxalic acid effectively suppresses this undesirable hydration. researchgate.netnih.gov The resulting salt cocrystal demonstrates superior stability against both humidity and thermal stress. rsc.orgresearchgate.net

Key Stability Improvements:

Inhibition of Hydration: The metoclopramide hydrochloride-oxalic acid cocrystal shows substantial improvement in moisture stability, with no hydration observed at up to 80% relative humidity (RH). researchgate.net This is attributed to the formation of a robust hydrogen-bonded network that blocks water molecules from interacting with the API. nih.gov The efficient packing and strong intermolecular interactions in the cocrystal lattice make the inclusion of water molecules energetically unfavorable. researchgate.netrsc.org

Enhanced Thermal Stability: Thermal analysis has shown that the cocrystal possesses superior thermal stability compared to the parent hydrochloride salt. rsc.org

Stability in Aqueous Media: The cocrystal also exhibits stability against dissociation in aqueous slurry experiments, which is a crucial attribute for developing a viable oral formulation. researchgate.netrsc.org

Table 2: Comparison of Stability Properties

| Solid Form | Hydration Behavior | Stability Characteristics | References |

|---|---|---|---|

| Metoclopramide HCl Anhydrate | Highly hygroscopic; readily converts to the monohydrate form in high humidity. | Poor solid-state stability due to inefficient crystal packing and lack of strong hydrogen bonds. | researchgate.net, rsc.org |

| Metoclopramide HCl Monohydrate | Stable under normal humidity; dehydration leads to major structural rearrangement. | Water molecules are critical for stabilizing the crystal structure. | researchgate.net, rsc.org, nih.gov |

| Metoclopramide HCl-Oxalic Acid Cocrystal | Significantly suppressed hydration; stable at high relative humidity (up to 80% RH). | Superior thermal and humidity stability; stable against dissociation in aqueous slurry. | researchgate.net, rsc.org, researchgate.net |

Spectroscopic and Thermal Characterization Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups of metoclopramide (B1676508) dihydrochloride (B599025) monohydrate.

Fourier-Transform Infrared (FTIR) Microspectroscopy Applications

FTIR microspectroscopy is a powerful technique for investigating the solid-state characteristics of pharmaceutical compounds. It has been instrumental in studying the thermal behavior and potential interactions of metoclopramide hydrochloride monohydrate.

One key application of FTIR is in monitoring the solid-state transformations of metoclopramide hydrochloride monohydrate upon heating. Studies have utilized a combination of differential scanning calorimetry (DSC) and FTIR microspectroscopy to observe the continuous process of dehydration, amorphization, and recrystallization. akjournals.com During heating, the loss of water of crystallization is observed, followed by a transition to an amorphous state, which is then succeeded by recrystallization at higher temperatures. akjournals.com These phase transitions are evidenced by distinct changes in the IR spectra. akjournals.com

Furthermore, thermal FTIR microspectroscopy has been employed to rapidly detect solid-state ion-exchange reactions. nih.gov Research has shown that an ion-exchange reaction can be induced between metoclopramide HCl monohydrate and potassium bromide (KBr) through grinding or heating. nih.gov The presence of hydrated water in the crystal structure plays a critical role in facilitating this reaction. nih.gov However, no such reaction was observed with potassium chloride (KCl). nih.gov

The characteristic FTIR spectral peaks of metoclopramide hydrochloride help in its identification and in assessing its compatibility with other substances. Prominent peaks are observed corresponding to -NH stretching, -OH stretching, C=O stretching, and C-Cl stretching. researchgate.net

Table 1: Key FTIR Spectral Data for Metoclopramide Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| -NH Stretching | 3379.05 | researchgate.net |

| -OH Stretching | 3396.41 | researchgate.net |

| C=O Stretching | 1595.02 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For metoclopramide hydrochloride, ¹H-NMR spectroscopy provides detailed information about the proton environment within the molecule.

A simple and accurate ¹H-NMR spectroscopic method has been developed for the assay of metoclopramide hydrochloride in various formulations. bohrium.com In deuterium (B1214612) oxide (D₂O), the analyte exhibits a characteristic resonance signal at 1.35 ppm. bohrium.com This signal, along with an internal standard, can be used for quantitative analysis. bohrium.com The specificity of this method allows for precise determination of the compound even in complex mixtures. bohrium.com Publicly available databases also provide reference ¹H-NMR spectra for metoclopramide monohydrochloride monohydrate. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

In the characterization of metoclopramide, mass spectrometry has been used to identify the parent compound and its degradation products. The mass spectrum of intact metoclopramide shows a molecular ion peak at m/z 354.01. medcraveonline.com Analysis of degradation products has revealed fragments at different m/z values, providing insights into the degradation pathways of the molecule. medcraveonline.com For instance, one acidic degradate shows a molecular ion peak at m/z 201.82. medcraveonline.com This information is crucial for stability studies and for developing stability-indicating analytical methods.

Thermal Analysis Methodologies

Thermal analysis techniques are vital for investigating the physicochemical properties of solid materials, including polymorphism, phase transitions, and stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Solid-State Research

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in the solid-state characterization of pharmaceuticals like metoclopramide hydrochloride monohydrate. These methods provide quantitative information about the thermal events that a substance undergoes upon heating.

DSC studies on metoclopramide hydrochloride monohydrate have revealed a continuous process of dehydration, amorphization, and recrystallization. akjournals.com A typical DSC thermogram shows an endothermic peak corresponding to the dehydration of the monohydrate, which occurs at temperatures beyond 77°C. akjournals.com This is followed by a transformation to an amorphous form and then an exothermic recrystallization event at around 148°C. akjournals.com Another study identified a sharp endothermic peak at 95.3°C related to the loss of water of crystallization and another sharp peak at 183.18°C corresponding to the melting point of the anhydrous form. researchgate.net

TGA complements DSC by measuring the change in mass of a sample as a function of temperature. For metoclopramide hydrochloride monohydrate, TGA confirms the loss of one mole of water upon heating. akjournals.com The combination of DSC and TGA allows for a comprehensive understanding of the thermal behavior and stability of the compound. nih.gov These techniques have also been used to study the polymorphism of metoclopramide hydrochloride, identifying two anhydrous polymorphs with different melting points (187°C for Form I and 155°C for Form II). nih.gov

Table 2: Thermal Events of Metoclopramide Hydrochloride Monohydrate from DSC/TGA

| Thermal Event | Temperature Range (°C) | Technique | Observation | Reference(s) |

|---|---|---|---|---|

| Dehydration | > 77 | DSC/TGA | Loss of one mole of water | akjournals.com |

| Dehydration | 95.3 | DSC | Endothermic peak for water loss | researchgate.net |

| Recrystallization | 148 | DSC | Exothermic peak | akjournals.com |

| Melting (Anhydrous Form II) | 155 | DSC | Endothermic peak | nih.gov |

| Melting (Anhydrous Form) | 183.18 | DSC | Endothermic peak | researchgate.net |

Hot-Stage Microscopy (HSM) for Visualizing Phase Transitions

Hot-Stage Microscopy (HSM) is a thermo-optical technique that combines microscopy and thermal analysis to visually observe the physical and chemical changes in a material as a function of temperature. cbd.intnih.govresearchgate.net It serves as a powerful complementary technique to DSC and TGA by providing visual confirmation of thermal events. researchgate.netnih.gov

In the study of metoclopramide hydrochloride monohydrate, HSM has been used to visualize the processes of dehydration, amorphization, and recrystallization that are detected by DSC. nih.gov By observing the sample under a microscope while it is heated, researchers can directly see the changes in crystal morphology, melting, and recrystallization phenomena. cbd.intnih.gov This visual information is invaluable for interpreting complex DSC thermograms and understanding the solid-state transformations of the compound. For instance, HSM can confirm that an endotherm in a DSC curve corresponds to a melting event or a desolvation process. nih.gov The coupling of HSM with spectroscopic techniques like FTIR or Raman spectroscopy further enhances its capability for comprehensive solid-state characterization. researchgate.net

Degradation Pathways and Stability Kinetics

Chemical Degradation Mechanisms in Different Environments

The chemical stability of metoclopramide (B1676508) is influenced by the surrounding medium, particularly its pH. Both acidic and alkaline conditions can promote degradation, as can exposure to elevated temperatures.

Metoclopramide demonstrates susceptibility to degradation under acidic conditions. When subjected to acid hydrolytic stress, three distinct degradation products have been identified. researchgate.net The analysis of these degradants was carried out using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. researchgate.net Studies have shown that the drug decomposes when treated with hydrochloric acid. nih.gov However, compared to other stress conditions like oxidation and thermal stress, metoclopramide is relatively more stable in acidic environments. indexcopernicus.com The stability of metoclopramide hydrochloride injection is maintained over a pH range of 2 to 9. nih.govashp.org In one study, the stability constant (Ka) was found to be lower in acidic pH (pH 5.5) compared to a more neutral pH (pH 7.4), which may be due to an increased degree of dissociation at lower pH that does not favor hydrophobic binding. scielo.br

In alkaline environments, metoclopramide exhibits a degree of stability, particularly when compared to oxidative and thermal stress. indexcopernicus.com As a basic compound (pKa 9.47), it is noted to be stable in alkaline medium. scielo.br However, decomposition does occur when treated with strong alkalis like sodium hydroxide (B78521). nih.gov Research on photodegradation has indicated that highly alkaline conditions, such as a pH of 11, can slow down the rate of photolysis compared to neutral pH. researchgate.netnih.govresearchgate.net This suggests a complex relationship between pH and the various degradation pathways. The maximum stability for metoclopramide base has been reported at approximately pH 7.6. scielo.br

Elevated temperatures can induce the degradation of metoclopramide. When heated to the point of decomposition, it is reported to emit highly toxic fumes containing nitrogen oxides and hydrogen chloride. nih.gov Forced degradation studies, where the drug was subjected to thermal stress in an oven, have been conducted to analyze its stability. indexcopernicus.com In accelerated stability studies on tablet formulations conducted at 40°C and 75% relative humidity for six months, no significant degradation was observed, and the shelf lives were calculated to be between 14 and 24 months depending on the formulation. researchgate.netresearchgate.net

A study on the forced degradation of Metoclopramide HCl revealed the following extent of degradation under different stress conditions:

| Stress Condition | % Degradation |

|---|---|

| Oxidative (6%) | Most Prone |

| Oxidative (3%) | |

| Thermal | |

| Basic | |

| Acidic | Least Prone |

Data sourced from a study on stability indicating UV spectrophotometric methods. indexcopernicus.com

Photodegradation Research

Metoclopramide hydrochloride is known to be photosensitive, and exposure to light can lead to significant degradation. nih.gov Commercially available preparations typically require protection from light. nih.gov

Research utilizing high-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been instrumental in identifying the byproducts of metoclopramide photolysis. ucl.ac.be In one study where aqueous solutions of metoclopramide were irradiated with UV light at 254 nm, 18 different photolysis products were tentatively identified. researchgate.netucl.ac.be

The primary mechanism of photodegradation is the homolytic scission of the C-Cl bond. ucl.ac.be This initial step can be followed by the polymerization of the resulting radicals, leading to the formation of dimeric and trimeric products. researchgate.netucl.ac.be Another identified product results from the loss of the chlorine atom, which has also been seen in studies involving gamma and electron-beam irradiation. ucl.ac.be Other major photodegradation mechanisms include the hydroxylation of the aromatic ring and the dealkylation of the amino group. nih.govresearchgate.net

The following table summarizes some of the key findings from a study on the characterization of metoclopramide photolysis products. ucl.ac.be

| Observation | Analytical Method | Finding |

|---|---|---|

| Number of Photoproducts | HPLC–Ion Trap Mass Spectrometry | 18 photoproducts were tentatively identified based on mass spectra and fragmentation. researchgate.netucl.ac.be |

| Main Degradation Mechanism | LC-MS Analysis | Scission of the chlorine atom, which can be followed by polymerization. researchgate.netucl.ac.be |

| Other identified Pathways | LC-MS/MS | Hydroxylation of the aromatic ring and dealkylation of the amino group. nih.govresearchgate.net |

The degradation of metoclopramide upon exposure to light generally follows first-order or pseudo-first-order kinetics. researchgate.netnih.govresearchgate.netucl.ac.be Studies have shown a rapid decrease in the purity of metoclopramide following UV irradiation. researchgate.netucl.ac.be For instance, under 254 nm UV irradiation, a 15% consumption of the initial metoclopramide concentration was observed after just 15 minutes. ucl.ac.be

The rate of photodegradation is significantly influenced by the pH of the solution. The fastest degradation occurs at a neutral pH of 7, while highly alkaline conditions (pH 11) tend to slow down the photolysis process. researchgate.netnih.govresearchgate.net The presence of various organic and inorganic substances commonly found in natural water, such as nitrate (B79036) ions, iron (III), and bicarbonate ions, can inhibit degradation by absorbing light. nih.govresearchgate.net

The quantum yield (ϕ), a measure of the efficiency of a photochemical process, has been determined for metoclopramide photodegradation. The highest quantum yield value was obtained at pH 7. researchgate.netnih.govresearchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Degradation Kinetics | Pseudo-first-order | In all tested experiments under solar radiation. researchgate.netnih.govresearchgate.net |

| Effect of pH | Fastest degradation at pH 7 | Slower degradation at pH 11. researchgate.netnih.govresearchgate.net |

| Quantum Yield (ϕ) | 43.55 x 10⁻⁴ | At pH 7. researchgate.netnih.govresearchgate.net |

Solid-State Reactivity and Degradation

The solid form of metoclopramide hydrochloride monohydrate is subject to various chemical reactions and phase transformations that can affect its stability. nih.gov The water molecule in the monohydrate structure plays a crucial role in stabilizing the crystal lattice. yudanugraha.id Processes such as dehydration can lead to significant structural rearrangements, potentially altering the compound's chemical reactivity. nih.govyudanugraha.id The physical processing of the solid drug, such as milling and compression, can also introduce disorder and amorphous regions, which in turn can increase its reactivity. purdue.eduresearchgate.net

The Maillard reaction, a form of non-enzymatic browning, is a significant degradation pathway for metoclopramide hydrochloride, particularly when formulated with reducing sugars like lactose (B1674315). purdue.edunih.gov This reaction involves the condensation of the primary amine group in metoclopramide with the carbonyl group of the sugar. researchgate.net Several factors have been shown to influence the rate of this reaction in the solid state.

Research indicates that the physical stability of the reactants is a key determinant; for instance, less physically stable forms of both metoclopramide hydrochloride and lactose lead to higher reaction rates. purdue.edu The reaction is also highly dependent on molecular mobility, especially in amorphous mixtures. nih.gov Studies on colyophilized mixtures of metoclopramide and lactose stored above their glass transition temperature support the hypothesis that the reaction rate is controlled by molecular mobility. nih.gov Pharmaceutical processing techniques can also accelerate this degradation pathway. Milling increases the reactivity by increasing the surface area and creating amorphous, disordered regions in the crystalline drug. researchgate.netnih.gov Similarly, compressing the drug with lactose into tablets results in a higher reaction rate compared to simple powder mixtures, an effect attributed to increased contact between reactants and retention of water within the tablet matrix. nih.gov

Table 1: Factors Influencing the Solid-State Maillard Reaction Rate of Metoclopramide Hydrochloride with Lactose

| Factor | Influence on Reaction Rate | Rationale | Citations |

| Temperature | Increases | Provides energy to overcome activation barrier; increases molecular mobility. | purdue.edunih.gov |

| Moisture | Increases | Acts as a plasticizer, increasing molecular mobility of reactants. | purdue.edu |

| Amorphous Content | Increases | Amorphous regions have higher molecular mobility and reactivity than crystalline forms. | purdue.eduresearchgate.netnih.gov |

| Milling | Increases | Increases surface area and creates reactive amorphous/defect regions. | purdue.eduresearchgate.netnih.gov |

| Compression Force | Increases | Enhances intimate contact between drug and excipient particles. | nih.gov |

Beyond the Maillard reaction, solid-state metoclopramide can undergo other forms of degradation, including ion-exchange reactions and radiolysis. nih.gov Grinding or heating can influence ion-exchange reactions within the solid matrix. nih.gov

Radiolysis, the degradation induced by ionizing radiation, has been studied for solid-state metoclopramide hydrochloride to assess its suitability for radiosterilization. nih.gov The compound was exposed to both gamma rays and high-energy electrons at various absorbed doses. nih.gov The results showed that the degradation was negligible, indicating that solid-state metoclopramide is largely radioresistant from a chemical standpoint. nih.gov No significant difference was observed between the effects of gamma and electron beam irradiation, suggesting a lack of a dose-rate effect. nih.gov While four degradation products were detected in trace amounts (less than 0.1%), they were also present in the unirradiated sample, albeit in smaller quantities. The primary degradation product formed as a result of irradiation was identified as being due to the loss of the chlorine atom from the metoclopramide molecule. nih.gov

Stability-Indicating Methods for Degradation Product Analysis

To ensure the quality and safety of pharmaceutical products, stability-indicating analytical methods are developed to quantify the drug substance in the presence of its degradation products. ijrpr.com These methods must be validated to prove they are specific enough to distinguish the intact active pharmaceutical ingredient (API) from any impurities or degradants. chromatographyonline.com

For metoclopramide, a variety of stability-indicating methods have been established, with High-Performance Liquid Chromatography (HPLC) being the most common. researchgate.netresearchgate.netnih.gov The development of these methods involves subjecting the drug to forced degradation under harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate the potential degradation products. researchgate.netijrpr.comindexcopernicus.com

Several specific methods have been reported:

A reverse-phase HPLC (RP-HPLC) method was developed and validated for analyzing metoclopramide in the presence of its degradation products from stress studies. The method was found to be linear over a concentration range of 0.5–18 μg/ml. researchgate.net

Another study developed an RP-HPLC method to analyze metoclopramide after exposure to acid hydrolysis, which resulted in the formation of three distinct degradation products. These products were subsequently characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net

A simple UV spectrophotometric method was also developed as a stability-indicating assay. This study found that metoclopramide was most susceptible to degradation under oxidative stress conditions. indexcopernicus.com

These analytical procedures are crucial for monitoring the stability of metoclopramide hydrochloride during its shelf life and ensuring that the final product meets regulatory standards. ijrpr.comchromatographyonline.com

Table 2: Examples of Stability-Indicating Methods for Metoclopramide

| Analytical Technique | Stress Conditions for Validation | Key Findings | Citations |

| UV Spectrophotometry | Acid, alkali, thermal, oxidative stress | Method is linear from 10-50 µg/ml. Drug is most prone to degradation under oxidative stress. | indexcopernicus.com |

| RP-HPLC | Acid hydrolysis | Separated the drug from three acid-induced degradation products, which were characterized by LC-MS/MS. | researchgate.net |

| RP-HPLC | Oxidation, hydrolysis, heat, photolysis | Method is linear from 0.5-18 µg/ml; degradation products did not interfere with drug detection. | researchgate.net |

| HPLC | Acid and base treatment | Decomposition products did not interfere with the assay; drug was stable for 21 days at 25°C in 0.9% sodium chloride. | nih.gov |

Analytical Methodologies Development and Validation

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatographic methods are the cornerstone of pharmaceutical analysis due to their high resolution and sensitivity, enabling the separation and quantification of the active pharmaceutical ingredient (API) from its related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the analysis of Metoclopramide (B1676508). Various methods have been developed and validated to ensure specificity, linearity, accuracy, precision, and robustness.

A common approach involves a reversed-phase C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). Detection is most often carried out using a UV detector. For instance, one validated HPLC method utilized a mobile phase of 0.02 M potassium dihydrogen phosphate buffer and methanol (60:40 v/v) with the pH adjusted to 3.0, and detection at 272 nm.

Validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Metoclopramide, linearity is often established over a concentration range relevant to the dosage form.

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked placebo samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes typical parameters for a validated HPLC method for Metoclopramide.

| Parameter | Typical Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer : Methanol (e.g., 60:40 v/v), pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Retention Time | Approximately 4-6 minutes |

| Linearity Range | Typically spans from 50% to 150% of the nominal concentration |

| Accuracy | Recovery values between 98% and 102% |

| Precision (RSD) | Less than 2% for repeatability and intermediate precision |

Impurity profiling is another critical application of HPLC. Stress studies (e.g., exposure to acid, base, oxidation, heat, and light) are conducted to generate potential degradation products. The developed HPLC method must be able to separate these degradation products from the parent drug.

While HPLC is more common for a non-volatile compound like Metoclopramide, Gas Chromatography (GC) can be employed, particularly for the analysis of residual solvents or specific volatile impurities that may be present from the manufacturing process. The United States Pharmacopeia (USP) general chapter <467> outlines GC methods for identifying and quantifying residual solvents. For the analysis of Metoclopramide itself by GC, derivatization is often necessary to increase its volatility and thermal stability.

Capillary Electrophoresis (CE) offers an alternative to HPLC with advantages such as high efficiency, short analysis times, and low consumption of reagents. CE methods have been developed for the determination of Metoclopramide in pharmaceutical formulations. Separation in CE is based on the differential migration of charged species in an electric field. The background electrolyte composition, pH, applied voltage, and capillary temperature are key parameters that are optimized to achieve the desired separation.

Spectrophotometric and Electrochemical Methods

Spectrophotometric and electrochemical methods provide simpler and often more rapid alternatives to chromatographic techniques for the quantitative analysis of Metoclopramide, particularly in quality control settings where high sample throughput is required.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of Metoclopramide. The method relies on the principle that the drug absorbs UV radiation at a specific wavelength. Metoclopramide exhibits a characteristic absorption maximum in the UV region, which can be utilized for its determination. For example, in a 0.1 M solution of hydrochloric acid, Metoclopramide shows a maximum absorbance at approximately 309 nm. The method is validated for linearity, accuracy, and precision. However, its main limitation is the potential for interference from excipients or impurities that also absorb in the same UV region, making it less specific than chromatographic methods.

| Parameter | Typical Value/Range |

| Solvent/Medium | 0.1 M Hydrochloric Acid |

| λmax (Wavelength max) | ~309 nm |

| Linearity Range | Dependent on spectrophotometer path length |

| Application | Assay of bulk drug and simple dosage forms |

Electrochemical methods, including potentiometry and voltammetry, have been applied to the determination of Metoclopramide. These methods are based on the electrochemical properties of the analyte.

Potentiometric sensors , or ion-selective electrodes (ISEs), have been developed for the direct measurement of Metoclopramide concentration. These sensors typically involve the formation of an ion-pair complex between Metoclopramide and a suitable counter-ion, which is incorporated into a polymeric membrane (e.g., PVC). The potential difference that develops across the membrane is proportional to the logarithm of the Metoclopramide activity in the sample.

Voltammetric methods , such as cyclic voltammetry and differential pulse voltammetry, are based on the oxidation of the Metoclopramide molecule at the surface of an electrode. The resulting current peak is proportional to the concentration of the drug. Various modified electrodes have been developed to enhance the sensitivity and selectivity of the determination. These electrochemical techniques are often rapid, sensitive, and require minimal sample preparation.

Mass Spectrometry for Degradant Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is an indispensable tool for the identification and structural elucidation of degradation products of metoclopramide. researchgate.net Forced degradation studies, which subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, are crucial for understanding its intrinsic stability and identifying potential impurities that could arise during manufacturing and storage. researchgate.netnih.govnih.gov

In the case of metoclopramide, several studies have utilized LC-MS to characterize the degradants formed under various stress conditions. For instance, under acidic hydrolysis, three degradation products have been identified. researchgate.net The separation of these degradants was achieved using a C18 column, and their structures were elucidated through LC-MS/MS analysis. researchgate.net Similarly, studies on the photolytic degradation of metoclopramide in aqueous solutions have led to the identification of numerous photoproducts. researchgate.netucl.ac.be The primary degradation pathway observed was the scission of the chlorine atom from the molecule. researchgate.net Radiolysis of solid-state metoclopramide using gamma and electron beam irradiation also resulted in the formation of degradation products, with the major one being formed due to the loss of the chlorine atom. ucl.ac.be The characterization of these products was performed using LC with atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI/MS/MS). ucl.ac.be

The general approach involves subjecting a solution of metoclopramide to a specific stress condition and then analyzing the resulting mixture by LC-MS. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent drug and any formed degradants. By comparing the m/z values, the elemental composition and potential structural changes can be inferred. Further fragmentation of these ions in the mass spectrometer (MS/MS) provides characteristic fragmentation patterns that are used to piece together the structure of the unknown degradant. ucl.ac.beucl.ac.be

Below is a table summarizing some of the identified degradation products of metoclopramide from forced degradation studies:

Table 1: Identified Degradation Products of Metoclopramide by Mass Spectrometry

| Degradation Condition | Proposed Structure/Modification | Observed m/z [M+H]⁺ | Reference |

|---|---|---|---|

| Acid Hydrolysis | Degradation Product 1 | - | researchgate.net |

| Acid Hydrolysis | Degradation Product 2 | - | researchgate.net |

| Acid Hydrolysis | Degradation Product 3 | - | researchgate.net |

| Radiolysis | Loss of Chlorine atom | 266.1 | ucl.ac.be |

| Photolysis | 18 different photoproducts identified | - | researchgate.netucl.ac.be |

| Expired Sample | Impurity with m/z 296 | 296 | lcms.cz |

| Expired Sample | Impurity with m/z 344 | 344 | lcms.cz |

| Expired Sample | Impurity with m/z 252 | 252 | lcms.cz |

Note: Specific structural details and m/z values for all degradation products are not always publicly available in the cited literature.

Bioanalytical Method Development for Non-Clinical Research Matrices (e.g., in vitro systems)

The development and validation of sensitive and specific bioanalytical methods are fundamental for the quantitative determination of metoclopramide in various biological matrices. rsc.org While many reported methods focus on clinical matrices like human plasma, the principles and techniques are directly applicable to non-clinical research matrices such as those from in vitro systems (e.g., cell lysates, cell culture media, or from in vitro release studies of formulations). researchgate.netresearchgate.netnih.govnih.gov These methods are essential for preclinical pharmacokinetic and pharmacodynamic studies, as well as for quality control during drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of metoclopramide due to its high sensitivity, selectivity, and specificity. researchgate.netnih.gov The development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and concentrate the analyte. For in vitro samples, this may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. For instance, in plasma samples, extraction with solvents like ethyl acetate (B1210297) or tert-butyl methyl ether has been successfully used. researchgate.netnih.gov

Chromatographic Separation: A suitable HPLC or UHPLC column and mobile phase are selected to achieve good separation of metoclopramide from matrix components and any potential metabolites or degradants. Reversed-phase columns, such as C18, are commonly employed. researchgate.netwho.int The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid solution). researchgate.netnih.gov

Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for metoclopramide (e.g., m/z 300.1) and one or more of its characteristic product ions (e.g., m/z 226.9). researchgate.netnih.gov This highly selective detection method minimizes interference from other compounds in the sample.

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ). who.intijpcbs.comijpsonline.com

The following table summarizes the key parameters of a representative bioanalytical LC-MS/MS method for the quantification of metoclopramide, which can be adapted for in vitro research matrices.

Table 2: Example of a Bioanalytical LC-MS/MS Method for Metoclopramide Quantification

| Parameter | Description | Reference |

|---|---|---|

| Matrix | Human Plasma (adaptable for in vitro systems) | researchgate.netnih.gov |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate | nih.gov |

| HPLC Column | Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm) | nih.gov |

| Mobile Phase | 40 mM ammonium acetate-methanol-acetonitrile | nih.gov |

| Detection | Single-quadrupole mass spectrometer with electrospray ionization (ESI) | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Monitored Transition | m/z 300 (precursor ion) | nih.gov |

| Internal Standard | Prazosin (m/z 384) | nih.gov |

| Linearity Range | 0.78-50.00 ng/mL | nih.gov |

Molecular Mechanisms and Interactions Non Clinical/in Vitro Focus

Receptor Binding Studies (in vitro)

In vitro receptor binding assays have been fundamental in elucidating the molecular targets of metoclopramide (B1676508). These studies measure the affinity of the compound for various receptors, providing insight into its pharmacological mechanisms. The primary interactions identified are with dopamine (B1211576) and serotonin (B10506) receptors.

Metoclopramide functions as a dopamine D2 receptor antagonist. chemicalbook.comnih.govnih.gov At a molecular level, it binds to but does not activate D2 receptors, thereby blocking the actions of the endogenous ligand, dopamine. nih.gov This antagonism is a cornerstone of its mechanism of action, reducing the inhibitory effects of dopamine on gastrointestinal motility. chemicalbook.com Studies have quantified this interaction, showing that metoclopramide is a potent antagonist of the dopamine D2 receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 483 nM. researchgate.net By antagonizing dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, metoclopramide exerts its antiemetic effects. chemicalbook.com

In addition to its well-established antidopaminergic activity, metoclopramide exhibits a complex interaction profile with serotonin (5-hydroxytryptamine, 5-HT) receptors. chemicalbook.com It acts as a potent antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors. nih.gov

The antagonism of the 5-HT3 receptor contributes to its antiemetic properties. youtube.com In vitro studies have reported an IC₅₀ value of 308 nM for 5-HT3 receptor antagonism. researchgate.net More detailed patch-clamp technique studies on human 5-HT3A receptors stably expressed in HEK-293 cells determined a concentration-dependent inhibition with an IC₅₀ of 0.064 µM. ncu.edu.twyoutube.com These studies revealed that the kinetics of this inhibition are slow compared to the rapid action of 5-HT itself. ncu.edu.twyoutube.com

Conversely, metoclopramide functions as a 5-HT4 receptor agonist. chemicalbook.com This agonistic activity is linked to its prokinetic effects. Activation of 5-HT4 receptors in the gastrointestinal tract enhances the release of the neurotransmitter acetylcholine (B1216132), which stimulates muscle contractions and promotes gastric motility. chemicalbook.com Functional in vitro assays using guinea-pig ileal longitudinal muscle have demonstrated that analogues of metoclopramide exhibit partial 5-HT4 receptor agonism. nih.gov

Interactive Data Table: In Vitro Receptor Binding Affinities of Metoclopramide

| Receptor Subtype | Interaction Type | Reported Affinity (IC₅₀) | Source(s) |

| Dopamine D2 | Antagonist | 483 nM | researchgate.net |

| Serotonin 5-HT3 | Antagonist | 308 nM | researchgate.net |

| Serotonin 5-HT3A | Antagonist | 0.064 µM (64 nM) | ncu.edu.twyoutube.com |

| Serotonin 5-HT4 | Agonist / Partial Agonist | - | chemicalbook.comnih.govnih.gov |

Modulation of Neurotransmitter Release (e.g., Acetylcholine) in Experimental Models

Experimental models have shown that metoclopramide can modulate the release of key neurotransmitters, particularly acetylcholine (ACh). drugbank.com This action is closely linked to its effects on gastrointestinal motility.

In studies using the guinea-pig myenteric plexus longitudinal muscle preparation, metoclopramide was found to cause an increase in the resting output of both endogenous and radiolabelled acetylcholine. drugbank.com This effect was abolished by tetrodotoxin, indicating its dependence on neuronal activity. drugbank.com The study suggested that metoclopramide stimulates neuronal 5-HT receptors, which in turn facilitates the release of acetylcholine. drugbank.com

However, other research using isolated rat fundus strips presented a more complex picture. In this model, metoclopramide did not directly increase the outflow of acetylcholine during electrical field stimulation, despite enhancing muscle contractions. researchgate.net Instead, it was observed to increase the ratio of [³H]acetylcholine to [³H]choline in the superfusate and exhibited significant cholinesterase inhibition in fundus homogenates. researchgate.net This suggests that an inhibition of the enzyme that breaks down acetylcholine, rather than a direct enhancement of its release, may contribute to its gastrokinetic effects in this experimental system. researchgate.net

Interactive Data Table: Summary of Metoclopramide's Effect on Acetylcholine in Experimental Models

| Experimental Model | Key Finding | Proposed Mechanism | Source(s) |

| Isolated Guinea-Pig Ileum | Increased resting output of acetylcholine. | Stimulation of neuronal 5-HT receptors, facilitating ACh release. | drugbank.com |

| Isolated Rat Fundus Strips | No increase in ACh outflow, but enhanced contractile response. | Cholinesterase inhibition, leading to reduced ACh breakdown. | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the molecular properties of metoclopramide, complementing experimental data on its structure and reactivity.

The biological activity of metoclopramide is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that allow for optimal binding to its receptor targets. The molecule consists of a substituted benzamide (B126) core and a flexible N,N-diethylethane-1,2-diamine side chain. nih.gov

Computational techniques such as molecular modeling and conformational analysis are employed to predict the stable, low-energy spatial arrangements of flexible molecules like metoclopramide. nih.gov These methods explore the potential energy surface of the molecule to identify preferred conformations that are likely to be biologically active. tesisenred.net Studies on the solid-state characteristics of metoclopramide hydrochloride monohydrate have investigated its phase transformations, including dehydration and amorphization, which are governed by the molecule's conformational arrangement and intermolecular interactions in the crystal lattice. nih.gov Furthermore, in silico tools are used to predict key physicochemical properties, such as the partition coefficient (Log P), which influences the drug's absorption and distribution. nih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. Studies have utilized DFT to understand the degradation pathways of metoclopramide. genome.jp

In a study focused on its photodegradation, DFT was employed to study the reactive sites within the metoclopramide molecule. genome.jp The calculations helped to characterize the regions of the molecule most susceptible to attack by hydroxyl (•OH) radicals, a key mechanism in environmental degradation. genome.jp The primary mechanisms for the formation of photoproducts were identified as the hydroxylation of the aromatic ring and the dealkylation of the amino group. genome.jp Notably, the calculated thermochemical quantities for various degradation products were in agreement with their experimentally observed stability, validating the predictive power of the DFT model in this context. genome.jp

Preformulation and Advanced Formulation Science Principles

Solubility Enhancement Strategies (Principles and Mechanisms)

The aqueous solubility of a drug substance is a pivotal factor influencing its dissolution rate and subsequent absorption. Metoclopramide (B1676508), particularly in its base form, exhibits limited solubility in water, which can impede its therapeutic performance. jddtonline.infoscielo.br Consequently, various advanced formulation strategies are employed to enhance its solubility and dissolution characteristics.

Metoclopramide is a weakly basic drug with a pKa of 9.47, indicating that its solubility is highly dependent on the pH of the surrounding medium. scielo.brscielo.br In acidic environments, the molecule becomes protonated and ionized, leading to a significant increase in its aqueous solubility. scielo.brscielo.br Conversely, in neutral or alkaline media, it exists predominantly in its less soluble, unionized form. scielo.br This pH-dependent solubility is a critical consideration in the design of oral dosage forms, as the drug will encounter varying pH environments throughout the gastrointestinal tract.

To overcome the solubility limitations of metoclopramide base, which has a reported aqueous solubility of approximately 0.2 mg/mL at 25°C, various techniques are employed. scielo.br These include the formation of solid dispersions, the utilization of supercritical fluid technology for particle engineering, and the development of nanoparticulate systems. These strategies aim to increase the surface area of the drug, improve its wettability, or alter its physical state to an amorphous form, all of which can contribute to enhanced solubility and dissolution rates. jddtonline.info

Solid Dispersion Techniques and Mechanisms

Solid dispersion (SD) is a well-established technique for improving the solubility and dissolution rate of poorly water-soluble drugs. jddtonline.info This strategy involves dispersing the drug in an inert carrier or matrix at the solid state. jddtonline.info For metoclopramide, solid dispersions have been successfully prepared using various hydrophilic polymers, such as polyvinylpyrrolidone (B124986) (PVP K-30) and hydroxypropyl-β-cyclodextrin (HPβCD). jddtonline.infoscielo.br

The primary mechanisms by which solid dispersions enhance the solubility of metoclopramide include:

Particle Size Reduction: Dispersing the drug at a molecular level within the polymer matrix effectively reduces its particle size to the absolute minimum, leading to a significant increase in the surface area available for dissolution. jddtonline.info

Increased Wettability: The hydrophilic nature of the carrier polymers improves the wettability of the hydrophobic drug particles, facilitating their contact with the dissolution medium. jddtonline.info

Conversion to Amorphous State: During the preparation of solid dispersions, the crystalline structure of the drug can be transformed into a higher-energy amorphous state. jddtonline.infosemanticscholar.org This amorphous form lacks the strong lattice energy of the crystalline state, making it more readily soluble. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) studies have confirmed the conversion of crystalline metoclopramide to an amorphous state within solid dispersions. semanticscholar.org

Formation of Soluble Complexes: In some cases, the drug and polymer can form soluble complexes that further enhance the drug's concentration in the dissolution medium. scielo.br

The solvent evaporation technique is a common method for preparing metoclopramide solid dispersions. scielo.brsemanticscholar.org This involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to obtain a solid mass, which is then pulverized. scielo.brsemanticscholar.org Studies have shown that the dissolution rate of metoclopramide from these solid dispersions is significantly higher than that of the pure drug. jddtonline.info

| Carrier Polymer | Drug-to-Carrier Ratio (w/w) | Fold Increase in Solubility (in DDW) | Reference |

|---|---|---|---|

| PVP K-30 | 1:5 | ~4 | scielo.br |

| HPβCD | 1:5 | ~4.6 | scielo.br |

| Polaxamer 188 | 1:5 | - | jddtonline.info |

pH-Dependent Solubility and Ionization Considerations

The solubility of metoclopramide is intrinsically linked to its ionization state, which is governed by the pH of the solution and the drug's pKa value. scielo.brscielo.br As a weak base with a pKa of approximately 9.04-9.47, metoclopramide's solubility increases significantly in acidic conditions due to the protonation of its tertiary amine group, forming a more soluble cationic species. scielo.brscielo.brmedpath.com

The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the unionized form of the drug. At a pH below the pKa, the ionized form predominates, leading to higher solubility. Conversely, at a pH above the pKa, the less soluble unionized form is more prevalent. scielo.br This is a critical factor in the gastrointestinal tract, where the pH varies from the acidic environment of the stomach (pH 1-3) to the more neutral to slightly alkaline conditions of the small intestine (pH 6-7.5). Metoclopramide hydrochloride injection is reported to be stable over a wide pH range of 2-9. oup.comnih.gov

Saturation solubility studies of metoclopramide base have demonstrated this pH-dependent behavior. The solubility is markedly higher in acidic media (pH 5.5 and 6.8) compared to double-distilled water (DDW) or a more neutral pH of 7.4. scielo.brscielo.br This increased solubility in acidic environments is attributed to the ionization of the drug. scielo.brscielo.br

| Aqueous Medium | Solubility (µg/mL) | Reference |

|---|---|---|

| Double Distilled Water (DDW) | 191.8 | jddtonline.info |

| pH 5.5 | 5553.2 | jddtonline.info |

| pH 6.8 | 3363.3 | jddtonline.info |

| pH 7.4 | 1367.3 | jddtonline.info |

This inherent pH-dependent solubility can be leveraged in formulation design. For instance, creating a micro-environment of a lower pH within the dosage form can promote the dissolution of metoclopramide even in the higher pH regions of the intestine.

Supercritical Fluid Technology for Particle Engineering

Supercritical fluid (SCF) technology has emerged as a promising alternative for particle size reduction and the production of micro- and nanoparticles of pharmaceutical compounds. researchgate.net This technology utilizes the unique properties of supercritical fluids, such as supercritical carbon dioxide (SC-CO2), which exhibit properties of both a liquid and a gas. SC-CO2 is particularly advantageous due to its mild critical temperature (304.1 K) and pressure (7.38 MPa), as well as its non-toxic, non-flammable, and inexpensive nature. scispace.com

For metoclopramide, SCF technology can be applied to produce fine particles with a narrow size distribution, which can significantly enhance the drug's dissolution rate and bioavailability. researchgate.net A fundamental prerequisite for the successful application of SCF processes, such as Rapid Expansion of Supercritical Solutions (RESS), is the solubility of the drug in the supercritical fluid.

A study has successfully measured the solubility of metoclopramide hydrochloride in SC-CO2 at various pressures (12 to 27 MPa) and temperatures (308 to 338 K). The mole fraction solubility was found to be in the range of 0.15 × 10⁻⁵ to 5.56 × 10⁻⁵. researchgate.net This data is crucial for designing and optimizing SCF-based particle formation processes for metoclopramide. The ability to control particle size and morphology through this technology offers a powerful tool for modulating the biopharmaceutical properties of metoclopramide. researchgate.net

Polymer-Drug Interactions and Matrix Effects